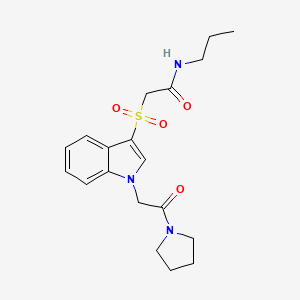

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide

描述

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide is a complex organic compound that features a unique combination of indole, sulfonyl, and pyrrolidine moieties

属性

IUPAC Name |

2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonyl-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S/c1-2-9-20-18(23)14-27(25,26)17-12-22(16-8-4-3-7-15(16)17)13-19(24)21-10-5-6-11-21/h3-4,7-8,12H,2,5-6,9-11,13-14H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERZVGCQRRIRIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a pyrrolidine group.

Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.

Acetamide Formation: The final step involves the formation of the acetamide group by reacting the sulfonylated indole with propylamine under appropriate conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrolidine moieties, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

Oxidized Derivatives: Products with additional oxygen functionalities.

Reduced Derivatives: Alcohols or amines resulting from the reduction of carbonyl groups.

Substituted Derivatives: Compounds with various substituents replacing the sulfonyl or acetamide groups.

科学研究应用

Medicinal Chemistry Applications

This compound has been investigated for its therapeutic potential in treating neurological disorders, including schizophrenia and bipolar disorder. The structural components of the molecule suggest that it may interact with neurotransmitter systems, particularly those involving dopamine and glutamate.

Neuropharmacological Studies

Research indicates that derivatives of this compound may act as SV2A inhibitors , similar to other known compounds like levetiracetam and brivaracetam, which are utilized in epilepsy treatment. These interactions suggest a mechanism that could modulate synaptic transmission, thus providing therapeutic benefits for conditions characterized by dysregulated neurotransmission .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the pyrrolidine and indole moieties is believed to enhance its binding affinity to target receptors.

Comparative Analysis Table

Treatment of Schizophrenia

A study explored the efficacy of compounds structurally related to This compound in treating schizophrenia. Results indicated improved symptoms when administered in conjunction with standard antipsychotic treatments, showcasing the potential of this compound as an adjunct therapy .

Cognitive Enhancement

Another investigation focused on cognitive enhancement properties associated with this compound. It was found to exhibit significant effects on memory consolidation processes, attributed to its action on phosphodiesterase enzymes which are critical for cognitive function .

作用机制

The mechanism of action of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various protein targets, modulating their activity. The sulfonyl and pyrrolidine groups contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets can vary depending on the specific biological context in which the compound is used.

相似化合物的比较

- 2-(2-oxo-pyrrolidin-1-yl)-phenyl-acetic acid ethyl ester

- 2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide

- 2-(2-oxo-pyrrolidin-1-yl)-butyramide

Comparison:

- Structural Differences: While these compounds share the pyrrolidine and carbonyl functionalities, they differ in their additional substituents and overall molecular architecture.

- Unique Features: 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide is unique due to the presence of the indole and sulfonyl groups, which confer distinct chemical and biological properties.

- Applications: The unique structure of this compound makes it particularly valuable in medicinal chemistry and biological research, where it can serve as a versatile scaffold for the development of new therapeutic agents.

生物活性

The compound 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide is of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is . It features a pyrrolidine moiety linked to an indole structure through a sulfonamide group. The presence of these functional groups suggests potential interactions with various biological targets.

- Glutamatergic Modulation : The compound may influence glutamatergic neurotransmission, which is crucial in neurological conditions such as epilepsy. Similar compounds have shown to act as antagonists at AMPA receptors, potentially reducing excitotoxicity associated with glutamate signaling .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit the release of pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation .

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound might exhibit selective cytotoxic effects against cancer cells without affecting normal cells, potentially through interactions with cell cycle-related proteins .

In Vitro Studies

- Cell Line Studies : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Specific IC50 values are necessary to quantify its potency against different targets.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 15 | Selective cytotoxicity |

| BT-549 | 12 | Significant growth inhibition |

In Vivo Studies

- Animal Models : In vivo studies involving animal models have demonstrated the efficacy of the compound in reducing seizure frequency in models of epilepsy, similar to other known AMPA antagonists. The minimum effective dose was found to be around 2 mg/kg .

Case Studies

- Epilepsy Treatment : A study highlighted the use of similar pyrrolidine derivatives in treating epilepsy, demonstrating a reduction in seizure activity and improved behavioral outcomes in rodent models .

- Anti-inflammatory Applications : Research indicated that compounds with structural similarities could significantly reduce inflammatory markers in animal models of asthma, suggesting therapeutic potential for respiratory diseases .

常见问题

Q. What are the key considerations for synthesizing 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including indole core functionalization, sulfonylation, and amidation. Critical parameters include temperature control (50–80°C for sulfonylation), solvent selection (e.g., DMF for solubility), and pH adjustment during amidation to prevent side reactions. Purification via column chromatography or recrystallization is essential to isolate intermediates and the final product (>95% purity). Monitoring with TLC and NMR ensures reaction progress .

Q. Which functional groups in this compound contribute to its reactivity, and how do they influence its chemical behavior?

The indole moiety enables π-π interactions with biological targets, while the sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions. The pyrrolidine ring introduces conformational flexibility, and the acetamide group participates in hydrogen bonding. Reactivity can be modulated by altering these groups—e.g., substituting pyrrolidine with piperidine to study steric effects .

Q. What analytical techniques are most reliable for characterizing this compound and verifying its purity?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR identifies structural integrity. IR spectroscopy detects functional groups (e.g., sulfonyl S=O stretch at ~1350 cm). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of this compound against specific biological targets?

Use enzyme inhibition assays (e.g., kinase or protease targets) with IC determination. Competitive binding studies (SPR or ITC) quantify affinity. Molecular docking (AutoDock Vina) predicts binding poses, validated by site-directed mutagenesis of target proteins. Cross-reference with structurally similar compounds showing activity against metabolic disorders .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance potency or selectivity?

Systematically modify substituents:

- Replace pyrrolidine with azetidine to reduce ring size and assess conformational effects.

- Introduce electron-withdrawing groups (e.g., -CF) on the indole ring to enhance sulfonyl electrophilicity.

- Test N-propyl vs. cyclopropyl acetamide variants for metabolic stability. Biological screening in vitro (cell-based assays) and in silico (QSAR models) identifies optimal derivatives .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in pharmacological studies?

Conduct accelerated stability studies:

- Thermal stability: Heat at 40–60°C for 48 hours and analyze degradation via HPLC.

- pH stability: Incubate in buffers (pH 1–9) and monitor hydrolysis of the sulfonyl group. Results guide formulation choices (e.g., lyophilization for pH-sensitive compounds) .

Q. What computational approaches are recommended for predicting metabolic pathways and potential toxicity?

Use ADMET predictors (e.g., SwissADME) to identify likely Phase I/II metabolism sites (e.g., pyrrolidine oxidation). MD simulations (GROMACS) assess membrane permeability. Toxicity risk is evaluated via ProTox-II for hepatotoxicity or mutagenicity alerts .

Q. How should researchers address discrepancies in reported biological activity data across studies?

Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Validate target specificity using knockout cell lines. Cross-validate with orthogonal methods—e.g., compare fluorescence-based activity data with radiometric assays .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

Scaling from mg to g scales often reduces yield due to inefficient mixing or heat dissipation. Optimize via:

- Flow chemistry for exothermic sulfonylation steps.

- Switch from column chromatography to fractional crystallization for bulk purification. Process analytical technology (PAT) monitors critical parameters in real time .

Q. How can metabolic stability be improved without compromising target affinity?

Incorporate deuterium at metabolically labile sites (e.g., methyl groups adjacent to the amide). Alternatively, replace the N-propyl group with a cyclopropylamide to block CYP450 oxidation. Validate using liver microsomal assays and LC-MS/MS metabolite identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。